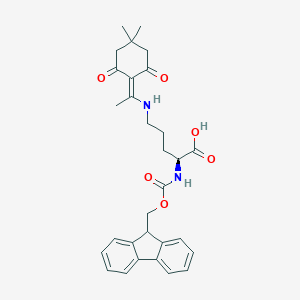

Fmoc-Orn(Dde)-OH

Übersicht

Beschreibung

Fmoc-Orn(Dde)-OH: is a derivative of the amino acid ornithine, which is modified with two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. These protecting groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid. The Fmoc group protects the amino group, while the Dde group protects the side chain of ornithine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the construction of peptides with high precision and efficiency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Orn(Dde)-OH involves several steps. Initially, the ornithine amino acid is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate. The side chain of ornithine is then protected with the Dde group by reacting the Fmoc-protected ornithine with Dde chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Deprotection Reactions

The compound’s utility stems from its orthogonal protecting groups, which allow selective removal under distinct conditions:

Fmoc Group Removal

- Reagents/Conditions : 20–30% piperidine in DMF (5–20 minutes) .

- Mechanism : Base-induced β-elimination cleaves the Fmoc group, yielding a free α-amino group for subsequent coupling .

- Stability : The Dde group remains intact under these conditions due to its resistance to piperidine .

Dde Group Removal

- Reagents/Conditions : 2% hydrazine in DMF (2 × 10 minutes) .

- Mechanism : Hydrazine selectively cleaves the Dde group via nucleophilic attack on the keto moiety, unmasking the δ-amino group .

- Monitoring : Reaction progress is tracked spectrophotometrically (absorbance at 290 nm due to indazole byproduct) .

| Protecting Group | Removal Agent | Orthogonality |

|---|---|---|

| Fmoc | Piperidine (20–30% in DMF) | Stable to hydrazine, TFA |

| Dde | Hydrazine (2% in DMF) | Stable to piperidine, TFA, Pd(0) |

Coupling Reactions

This compound participates in standard SPPS coupling protocols:

- Activation : HATU/HOAt or HBTU/HOBt with DIPEA in DMF .

- Efficiency : Coupling yields exceed 95% under optimized conditions .

- Applications : Used to introduce ornithine residues in cyclic peptides, branched structures, and lipopeptides .

Diketopiperazine (DKP) Formation

- Cause : Intramolecular cyclization during Fmoc deprotection, especially with C-terminal proline residues .

- Mitigation : Use of bulky resins (e.g., Rink amide) and reduced deprotection time .

Aspartimide Formation

- Context : Occurs in sequences with Asp-X motifs (X = Gly, Asn, etc.) .

- Impact : Leads to epimerization and β-aspartyl byproducts .

- Prevention : Use of Trt or Dmcp protecting groups for Asp/Gln side chains .

Dde Scrambling

- Risk : Migration of Dde to free lysine ε-amino groups during prolonged piperidine exposure .

- Solution : Use ivDde (a hindered variant) for improved stability .

Oxidation and Reduction Reactions

- Oxidation : The cyclohexylidene moiety undergoes oxidation with agents like hydrogen peroxide, altering its electronic properties.

- Reduction : Sodium borohydride reduces keto groups, though this is rarely employed due to incompatibility with SPPS.

Industrial and Large-Scale Considerations

- Purification : Chromatography (HPLC) or recrystallization ensures >95% purity.

- Quality Control : Mass spectrometry and HPLC validate identity and purity.

Key Research Findings

- Orthogonal Protection : The Fmoc/Dde strategy enables sequential deprotection for synthesizing cyclic and branched peptides .

- Stability Challenges : Dde exhibits partial instability under repeated piperidine treatments, necessitating ivDde for sensitive sequences .

- Side-Chain Modifications : Post-Dde removal, the δ-amino group can be acylated, alkylated, or conjugated to fluorophores .

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-Orn(Dde)-OH is widely used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the construction of peptides with precise sequences .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .

Wirkmechanismus

The mechanism of action of Fmoc-Orn(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. The Dde group protects the side chain, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the precise construction of peptides with specific sequences and functionalities .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Dde)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the side chain of lysine

Fmoc-Arg(Pbf)-OH: Contains a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group protecting the side chain of arginine

Uniqueness: this compound is unique due to the combination of the Fmoc and Dde protecting groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other similar compounds .

Biologische Aktivität

Introduction

Fmoc-Orn(Dde)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-L-ornithine (Dde), is a protected amino acid commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in the synthesis of complex peptides and proteins, including those with therapeutic applications. The Dde protecting group allows for selective deprotection, facilitating the incorporation of ornithine into various peptide sequences. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Ornithine : The amino group of ornithine is protected using the Fmoc group, while the δ-amino group is protected with Dde.

- Solid-Phase Peptide Synthesis (SPPS) : this compound is incorporated into peptide chains through SPPS, allowing for the formation of complex structures.

- Deprotection : The Dde group can be selectively removed under mild conditions (e.g., using hydrazine), enabling further modifications or cyclization of the peptide.

Table 1: Overview of this compound Synthesis Steps

| Step | Description |

|---|---|

| 1. Protection | Fmoc and Dde groups are added to ornithine |

| 2. SPPS | Peptide chains are synthesized incorporating this compound |

| 3. Deprotection | Dde group is removed to expose the δ-amino group |

This compound plays a crucial role in the development of peptides that can interact with biological systems. The ornithine residue can mimic arginine in various biological processes, including cell signaling and protein interactions. Studies have shown that peptides containing ornithine can influence cellular activities such as proliferation and differentiation.

Case Studies

- Peptide-Based Hydrogels : Research has demonstrated that hydrogels derived from peptides containing this compound exhibit enhanced mechanical properties and biocompatibility. These hydrogels are being explored for applications in tissue engineering and drug delivery systems .

- Antimicrobial Peptides : A study highlighted the incorporation of this compound into antimicrobial peptides, which showed significant activity against various bacterial strains. The presence of ornithine was critical for enhancing the peptides' membrane-disrupting capabilities .

- Cancer Therapeutics : this compound has been utilized in the synthesis of peptide conjugates that target cancer cells. These conjugates demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic application in oncology .

Table 2: Summary of Biological Activities Associated with this compound

| Study Focus | Findings |

|---|---|

| Peptide Hydrogels | Enhanced mechanical properties; biocompatibility |

| Antimicrobial Activity | Significant efficacy against bacterial strains |

| Cancer Therapeutics | Selective cytotoxicity towards tumor cells |

Research Findings

Recent studies have provided insights into the utility of this compound in various biomedical applications:

- Cell Culture Applications : Hydrogels formed from Fmoc-FF (Nα-fluorenylmethoxycarbonyl-diphenylalanine) have been shown to support cell growth and differentiation comparable to traditional substrates like Matrigel .

- Selective Deprotection Strategies : The use of Dde as a protective group allows for orthogonal deprotection strategies that enable complex modifications on peptide sequences without affecting other functional groups .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKFYXWSCAFRFO-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583378 | |

| Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269062-80-8 | |

| Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.